Head-to-Head Comparison with Close Analog 14b: Superior CTSL Potency (IC50 3.34 nM vs 6.88 nM) with Distinct Antiviral Spectrum
In a direct head-to-head comparison from the same study, Ctsl/capn1-IN-1 (14a) exhibited an IC50 of 3.34 ± 0.52 nM against human CTSL, which is 2.1-fold more potent than its close structural analog 14b (IC50 = 6.88 ± 0.81 nM) [1]. Against human CAPN1, 14a showed an IC50 of 375.1 ± 49.8 nM, while 14b was slightly more potent at 347.6 ± 34.0 nM [1]. Importantly, the antiviral EC50 profiles diverge: 14a displayed an EC50 of 0.80 ± 0.16 nM against the Delta variant in 293T/ACE2-TMPRSS2 cells, comparable to 14b (0.84 ± 0.13 nM), but 14a was less potent than 14b against the Beta variant (161.7 ± 5.3 nM vs 58.12 ± 1.07 nM) [1].
| Evidence Dimension | Enzymatic inhibitory activity against human CTSL and CAPN1; antiviral EC50 against SARS-CoV-2 variants |
|---|---|
| Target Compound Data | CTSL IC50: 3.34 ± 0.52 nM; CAPN1 IC50: 375.1 ± 49.8 nM; EC50 (Delta, 293T/ACE2-TMPRSS2): 0.80 ± 0.16 nM |
| Comparator Or Baseline | 14b: CTSL IC50 6.88 ± 0.81 nM; CAPN1 IC50 347.6 ± 34.0 nM; EC50 (Delta, 293T/ACE2-TMPRSS2) 0.84 ± 0.13 nM |
| Quantified Difference | 14a is 2.1-fold more potent against CTSL; 14b is 1.08-fold more potent against CAPN1; comparable potency against Delta variant |
| Conditions | FRET-based enzymatic assay; pseudovirus infection assay in 293T/ACE2-TMPRSS2 cells |
Why This Matters
For researchers requiring maximal CTSL inhibition, 14a provides a 2.1-fold potency advantage over the closest available analog.
- [1] Xie X, Lan Q, Zhao J, et al. Structure-based design of pan-coronavirus inhibitors targeting host cathepsin L and calpain-1. Signal Transduction and Targeted Therapy. 2024;9:54. Table 1. View Source
